(2-Chlorophenyl)(thiophen-2-yl)methanone
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Overview
Description
(2-Chlorophenyl)(thiophen-2-yl)methanone is an organic compound that features a ketone functional group bonded to a thiophene ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(thiophen-2-yl)methanone typically involves the reaction of 2-thiophenecarboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired ketone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The thiophene and chlorophenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiophene and chlorophenyl derivatives.
Scientific Research Applications
(2-Chlorophenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-benzoylthiophene share structural similarities with (2-Chlorophenyl)(thiophen-2-yl)methanone.
Chlorophenyl ketones: Compounds like 2-chlorobenzophenone and 2-chloroacetophenone are structurally related.
Uniqueness
This compound is unique due to the combination of the thiophene and chlorophenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7ClOS |
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Molecular Weight |
222.69 g/mol |
IUPAC Name |
(2-chlorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7ClOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H |
InChI Key |
QMDWNQPWWNZRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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